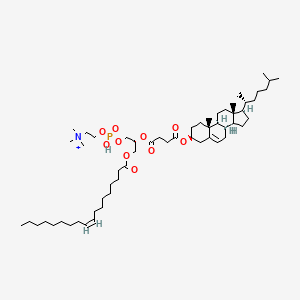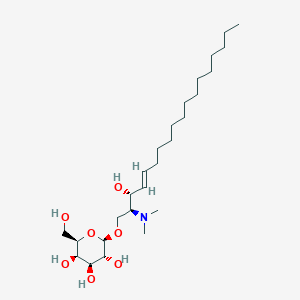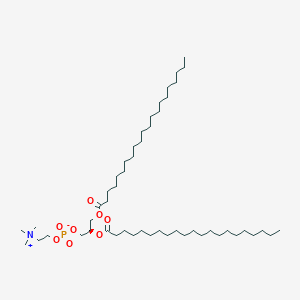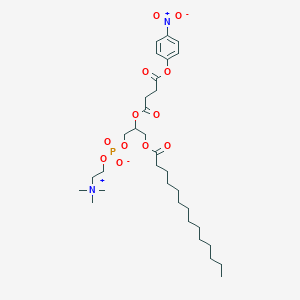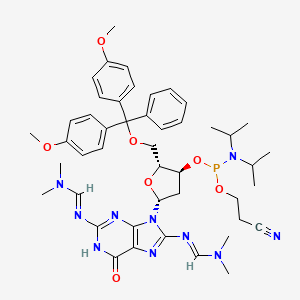
8-Amino-DG cep
Vue d'ensemble
Description
8-Amino-DG CEP is a chemical substance used primarily for research and development . Its molecular formula is C46H59N10O7P and it has a molecular weight of 895.0 .
Synthesis Analysis
The synthesis of this compound is straightforward and requires no changes from regular procedures . It is used in the synthesis of oligonucleotides, which involves four chemical reactions: detritylation, coupling, capping, and oxidation . The repetitive nature of oligosynthesis can amplify the risk of phosphoramidite impurities, resulting in poor quality of the final oligonucleotide .Molecular Structure Analysis
This compound is an 8-amino-purine . The 8-amino group is able to form an additional Hoogsteen purine-pyrimidine hydrogen bond, which serves to increase triple helix stability .Chemical Reactions Analysis
This compound is stable under recommended storage conditions, which are -20 °C, dry . It reacts with strong oxidizing agents .Physical And Chemical Properties Analysis
This compound appears as a solid . It is stable under recommended storage conditions, which are -20 °C, dry .Applications De Recherche Scientifique
DNA Damage and Repair Mechanisms
Research on 2,6-diaminopurine nucleoside derivatives of 9-ethyloxy-2-oxo-1,3-diazaphenoxazine (2-amino-Adap) has shown these compounds can form stable base pairs with 8-oxo-dG in DNA, aiding in the selective, sensitive, and quantitative detection of 8-oxo-dG, particularly in human telomere sequences. This is significant for understanding the mutagenic effects of oxidative damage in DNA and its relation to aging and diseases like cancer (Taniguchi et al., 2014).
Enzymatic Hydrolysis and Mutation Prevention
The human enzyme that hydrolyzes 8-oxo-dGTP to 8-oxo-dGMP plays a crucial role in preventing the misincorporation of 8-oxoguanine into DNA, thereby protecting genetic information from the effects of endogenous oxygen radicals. This insight is vital for understanding the body's defense mechanisms against oxidative DNA damage (Sakumi et al., 1993).
Biotechnological Applications of D-Amino Acids
The exploration of D-amino acids and their interactions with enzymes, including their enzymatic reactions, offers potential applications in therapeutic development and selective anti-inflammatory or anticancer therapies. This research highlights the biostability and novel therapeutic applications of D-amino acids and their derivatives (Feng & Xu, 2016).
Oxidized Phospholipids and Disease Insights
Studies on carboxyethylpyrroles (CEPs) generated from the oxidative modification of proteins provide molecular mechanistic insights into diseases like age-related macular degeneration, autism, and cancer. This research underscores the importance of understanding the chemistry of oxidized biomolecules for disease mechanisms and therapeutic strategies (Salomon et al., 2011).
Mécanisme D'action
Target of Action
8-Amino-DG CEP, also known as 8-Amino-deoxyGuanosine, is an 8-amino-purine . It is primarily used to study the structural and functional properties of triple helices . The 8-amino group is able to form an additional Hoogsteen purine-pyrimidine hydrogen bond, which serves to increase triple helix stability .
Mode of Action
The 8-amino group of this compound forms an additional Hoogsteen purine-pyrimidine hydrogen bond . This additional bond increases the stability of the triple helix . The compound’s interaction with its targets results in increased stability of the triple helix structure .
Biochemical Pathways
It is known that the compound is used in oxidative dna damage/repair studies . The industrial solvent 2-nitropropane generates 8-Amino-dG as a DNA lesion .
Pharmacokinetics
It is known that the compound is used in the study of triple helices . More research would be needed to outline the compound’s ADME properties and their impact on bioavailability.
Result of Action
The primary result of the action of this compound is the increased stability of the triple helix structure . This is due to the additional Hoogsteen purine-pyrimidine hydrogen bond formed by the 8-amino group . In addition, this compound is used in oxidative DNA damage/repair studies, suggesting it may have a role in these processes .
Action Environment
It is known that the compound is used in the study of triple helices . The stability of the triple helix structure, which is increased by the action of this compound, may be influenced by environmental factors such as pH . More research would be needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-[(E)-dimethylaminomethylideneamino]-6-oxo-1H-purin-8-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H59N10O7P/c1-31(2)56(32(3)4)64(61-26-14-25-47)63-38-27-40(55-42-41(50-45(55)49-30-54(7)8)43(57)52-44(51-42)48-29-53(5)6)62-39(38)28-60-46(33-15-12-11-13-16-33,34-17-21-36(58-9)22-18-34)35-19-23-37(59-10)24-20-35/h11-13,15-24,29-32,38-40H,14,26-28H2,1-10H3,(H,51,52,57)/b48-29+,49-30+/t38-,39+,40+,64?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKYAKIMORVUDY-DQRQSMDHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)N=CN(C)C)N=C5N=CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)/N=C/N(C)C)N=C5/N=C/N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H59N10O7P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
895.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





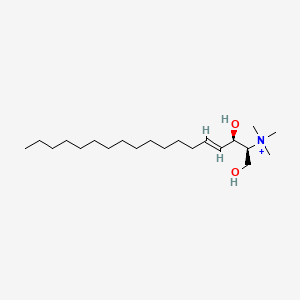
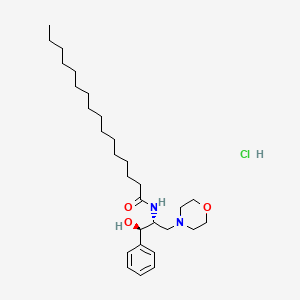
![2-Aminoethyl [(2S)-2,3-bis[(3R,7R,11R)-3,7,11,15-tetramethylhexadecoxy]propyl] hydrogen phosphate](/img/structure/B3044025.png)
